L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-proline is a complex peptide compound It is composed of multiple amino acids, including serine, ornithine, threonine, and proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-proline involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Deprotection steps are carried out using trifluoroacetic acid (TFA) to remove protecting groups from the amino acids.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process would be optimized to ensure high purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, would be employed to verify the identity and purity of the synthesized peptide.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine and threonine residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the diaminomethylidene group, converting it to a simpler amine group.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with the desired amino acid derivatives.
Major Products Formed
The major products formed from these reactions include hydroxylated peptides, reduced amine derivatives, and various peptide analogs with modified amino acid sequences.
Scientific Research Applications
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound can be utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: It may be used in the production of specialized biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The peptide’s structure allows it to fit into binding sites on proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-α-glutamyl-L-valyl-L-tryptophan
- L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-proline
Uniqueness
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-proline is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
870244-41-0 |
---|---|
Molecular Formula |
C31H52N10O11 |
Molecular Weight |
740.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H52N10O11/c1-16(44)23(38-25(46)18(6-2-10-35-31(33)34)36-24(45)17(32)14-42)26(47)37-19(15-43)27(48)39-11-3-7-20(39)28(49)40-12-4-8-21(40)29(50)41-13-5-9-22(41)30(51)52/h16-23,42-44H,2-15,32H2,1H3,(H,36,45)(H,37,47)(H,38,46)(H,51,52)(H4,33,34,35)/t16-,17+,18+,19+,20+,21+,22+,23+/m1/s1 |
InChI Key |
LROWRQXEOUWLRO-AYNVCCPXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.